molecular formula C15H18O5 B1213891 Coriamyrtin

Coriamyrtin

Cat. No.: B1213891
M. Wt: 278.3 g/mol
InChI Key: BWWDLKVKPVKBGJ-TWMZOSGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of (+)-coriamyrtin involves a desymmetric strategy of a 1,3-cyclopentanedione moiety using an intramolecular aldol reaction . The synthesis includes the highly stereoselective construction of the cis-hydrindane skeleton and the formation of the 1,3-diepoxide moiety . The key reaction in this synthesis is the Grignard reaction of the ester with isopropenylmagnesium bromide .

Industrial Production Methods: Industrial production methods for coriamyrtin are not well-documented, likely due to its toxic nature and limited commercial applications. Most synthetic approaches are developed for research purposes rather than large-scale production.

Chemical Reactions Analysis

Types of Reactions: Coriamyrtin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for functionalization of the five-membered ring, particularly through epoxidation .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various epoxides and hydroxylated derivatives, depending on the specific reaction conditions .

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(1S,2R,3S,5R,6R,7R,9S,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

InChI

InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1

InChI Key

BWWDLKVKPVKBGJ-TWMZOSGRSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2C[C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C

SMILES

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C

Canonical SMILES

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C

Synonyms

coriamyrtin
coriamyrtine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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